molecular formula C13H27NSn B1595466 Tributylstannanecarbonitrile CAS No. 2179-92-2

Tributylstannanecarbonitrile

Cat. No. B1595466
CAS RN: 2179-92-2
M. Wt: 316.1 g/mol
InChI Key: GMYAQHAKWKXYHG-UHFFFAOYSA-N
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Description

Tributylstannanecarbonitrile, also known as TBSCN , is an organotin compound. Its chemical formula is C₁₃H₂₇NSn , and its molecular weight is approximately 316.07 g/mol . This compound is used in various applications, and its properties play a crucial role in its functionality.


Physical And Chemical Properties Analysis

  • Melting Point : TBSCN melts in the range of 93.0-96.5°C (acetonitrile) .

Scientific Research Applications

Reductive Degradation of Dithiocarbonates

Tributylstannanecarbonitrile plays a role in the reductive degradation of dithiocarbonates. A study by Bachi and Bosch (1988) demonstrated that the reaction between O-isopropyl S-4-phenylbut-3-enyl dithiocarbonate and tributylstannane, initiated by azoisobutyronitrile in boiling benzene or toluene, involves the homolytic attack of trialkyltin radical on the thioxo sulphur, aligning with the Barton mechanism. This pathway signifies the utility of tributylstannanecarbonitrile in specific organic transformations, offering insights into its mechanistic aspects in chemical syntheses (Bachi & Bosch, 1988).

Reduction of Azides to Amines

Another application of tributylstannanecarbonitrile is in the efficient reduction of azides to amines, which is crucial for synthesizing amino and diamino deoxynucleosides. The work by Samano and Robins (1991) highlighted that treating unprotected azido-deoxynucleosides with tributylstannane/AIBN in hot benzene/DMAC resulted in the formation of corresponding amino-deoxynucleosides with high yields. This process underscores the significance of tributylstannanecarbonitrile in facilitating radical reactions for generating valuable chemical entities (Samano & Robins, 1991).

Synthesis and Functionalization Processes

The substance also finds application in the synthesis and functionalization of various organic compounds. For instance, the synthesis of well-defined polystyrene with primary amine end groups through the use of phthalimido-functional RAFT agents involves the quantitative transformation of trithiocarbonate functionality in products by radical-induced reduction with tributylstannane. This exemplifies the role of tributylstannanecarbonitrile in polymer chemistry, facilitating the introduction of functional groups into polymers for advanced material applications (Postma et al., 2006).

Aryllead(IV) Triacetates Synthesis

Furthermore, the tin-lead exchange reaction, catalyzed by mercury(II) with lead tetraacetate and aryltributylstannanes, to synthesize aryllead(IV) triacetates demonstrates the utility of tributylstannanecarbonitrile in creating compounds with potential applications in medicinal chemistry and material sciences. This process yields aryllead triacetates efficiently, showing the versatility of tributylstannanecarbonitrile in organometallic syntheses (Kozyrod & Pinhey, 1983).

Safety And Hazards

TBSCN poses potential hazards due to its toxicity. Safety precautions should be taken during handling and disposal. Consult the Safety Data Sheet (SDS) for detailed safety information .

properties

IUPAC Name

tributylstannylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CN.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYAQHAKWKXYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176201
Record name Stannanecarbonitrile, tributyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributylstannanecarbonitrile

CAS RN

2179-92-2
Record name Tributylstannanecarbonitrile
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Record name Stannanecarbonitrile, tributyl-
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Record name Stannanecarbonitrile, tributyl-
Source EPA DSSTox
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Record name Stannanecarbonitrile, tributyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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